1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-ol
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Overview
Description
1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-ol is an organic compound belonging to the class of benzopyrans. Benzopyrans are known for their diverse biological activities and are often found in natural products. This compound features a benzopyran ring system with a hydroxyl group attached to an ethan-1-ol side chain, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-ol can be synthesized through several methods:
Cyclization of 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran:
Grignard Reaction: The Grignard reagent, typically prepared from 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl bromide, can react with formaldehyde to form the desired ethan-1-ol derivative.
Reduction of Ketones: The reduction of 1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethanone using reducing agents like sodium borohydride or lithium aluminum hydride can yield the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, yield, and purity requirements.
Chemical Reactions Analysis
Types of Reactions
1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to form different alcohol derivatives using reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or sulfonates.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, sulfonates.
Major Products Formed
Oxidation: 1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethanone.
Reduction: Various alcohol derivatives.
Substitution: Compounds with different functional groups replacing the hydroxyl group.
Scientific Research Applications
1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The benzopyran ring system can interact with enzymes and receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
2,2-dimethyl-3,4-dihydro-2H-1-benzopyran: Lacks the ethan-1-ol side chain.
1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethanone: Contains a ketone group instead of a hydroxyl group.
2,2-dimethylchroman: A simpler structure without the ethan-1-ol side chain.
Uniqueness
1-(2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-ol is unique due to its combination of a benzopyran ring system with a hydroxyl group on an ethan-1-ol side chain. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry, biology, and industry.
Properties
CAS No. |
261913-27-3 |
---|---|
Molecular Formula |
C13H18O2 |
Molecular Weight |
206.3 |
Purity |
95 |
Origin of Product |
United States |
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